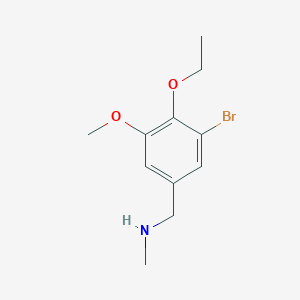
1-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-methylamine: is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a bromine atom, ethoxy group, and methoxy group attached to a benzyl ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-methylamine typically begins with the commercially available 3-bromo-4-ethoxy-5-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically performed in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-methylamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine atom in the benzyl ring can be substituted with other nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced derivatives such as amines and alcohols.
Substitution: Substituted benzylamines with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine, ethoxy, and methoxy groups can influence its binding affinity and specificity for these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-furylmethyl)amine
- N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(4-piperidinylmethyl)amine
- N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-methoxyethanamine
Comparison:
- N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-methylamine is unique due to its specific substitution pattern on the benzyl ring and the presence of a methylamine group.
- Similar compounds may have different substituents on the benzyl ring or different amine groups, leading to variations in their chemical and biological properties.
- The presence of different functional groups can influence the reactivity, solubility, and biological activity of these compounds.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
1-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H16BrNO2/c1-4-15-11-9(12)5-8(7-13-2)6-10(11)14-3/h5-6,13H,4,7H2,1-3H3 |
InChI Key |
ZTNBWKVVDYPVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















